N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O2S/c1-17(2)30-20-9-7-18(8-10-20)15-23(28)26-16-19-11-13-27(14-12-19)24(29)21-5-3-4-6-22(21)25/h3-10,17,19H,11-16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOGVTDDUJZBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 2-fluorobenzoyl chloride : This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride.
- Synthesis of piperidin-4-ylmethylamine : Piperidine is reacted with formaldehyde and hydrogen cyanide to form this intermediate.
- Coupling Reaction : The final compound is synthesized by coupling 2-fluorobenzoyl chloride with piperidin-4-ylmethylamine in the presence of a base like triethylamine.
| Property | Value |
|---|---|
| Molecular Formula | C20H20F2N2O2 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 2-fluoro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide |
| InChI | InChI=1S/C20H20F2N2O2/c21... |
| Canonical SMILES | C1CN(CCC1CNC(=O)C2=CC=CC=C2F)... |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine structures can inhibit various bacterial strains and fungi, suggesting a potential for development as antimicrobial agents .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation. The mechanism may involve the inhibition of specific enzymes critical for tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to reduced pigmentation in certain conditions, making it a candidate for skin-related therapies .
- Protein-Ligand Interactions : It acts as a biochemical probe to study protein-ligand interactions, which is crucial for understanding various biological processes and disease mechanisms.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Tyrosinase Inhibition :
- Antimicrobial Efficacy :
Scientific Research Applications
Analgesic Properties
Research has indicated that compounds with similar structures exhibit potent analgesic effects. The incorporation of fluorobenzoyl and piperidine moieties is known to enhance binding affinity to opioid receptors, potentially leading to effective pain relief without the severe side effects associated with traditional opioids.
Antitumor Activity
Preliminary studies suggest that N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide may exhibit antitumor properties. The structural features may allow for interaction with cancer cell signaling pathways, inhibiting proliferation and inducing apoptosis in various cancer cell lines.
Case Study 1: In Vitro Evaluation
A study evaluated the compound's cytotoxicity against several cancer cell lines using MTT assays. Results indicated that the compound significantly inhibited cell viability in breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM, suggesting a promising lead for further development in anticancer therapies.
Case Study 2: Mechanism of Action
Another investigation focused on understanding the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death, which is crucial for developing effective cancer treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Piperidine Family
Fentanyl and Derivatives ()
Fentanyl derivatives, such as N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide (), share a 4-piperidinyl backbone but differ in substituents:
- Fentanyl : Contains a phenethyl group at the 1-position and a propanamide side chain. The phenethyl group is critical for µ-opioid receptor binding .
- Target Compound : Replaces the phenethyl group with a 2-fluorobenzoyl moiety, which may alter receptor affinity due to steric and electronic effects. The acetamide side chain with an isopropylthio group contrasts with fentanyl’s simpler propanamide, likely impacting metabolic stability and lipophilicity .
Key Differences :
- Phenethyl vs. Benzoyl: The 2-fluorobenzoyl group in the target compound may reduce opioid receptor binding compared to fentanyl’s phenethyl but could confer selectivity for non-opioid targets.
- Acetamide vs. Propanamide : The acetamide linkage may slow hydrolysis, extending half-life relative to fentanyl derivatives .
W-18 and W-15 ()
These sulfonamide-containing piperidinylidene compounds (e.g., 1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide ) lack the acetamide side chain and instead feature sulfonamide groups.
- Target Compound: The acetamide group and fluorobenzoyl substitution diverge from W-18/W-15’s sulfonamide and nitro/chloroaryl groups, suggesting distinct pharmacological profiles (e.g., non-opioid activity) .
Acetamide-Based Analogues
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
This compound shares an acetamide backbone but replaces the piperidine core with a piperazine ring and a sulfonyl group.
- Target Compound : The piperidine core and isopropylthio group may enhance CNS penetration compared to the sulfonyl-piperazine analogue, which is more polar and likely less bioavailable .
N-(4-Hydroxyphenyl)acetamide ()
A simpler acetamide derivative, this compound lacks the piperidine and complex aryl groups. The target compound’s fluorobenzoyl and isopropylthio groups suggest higher receptor specificity and metabolic resistance .
Pharmacokinetic and Physicochemical Comparisons
| Parameter | Target Compound | Fentanyl | W-18 | N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
|---|---|---|---|---|
| Molecular Weight | ~450–500 (estimated) | 336.47 | 395.83 | 433.49 |
| Key Substituents | 2-Fluorobenzoyl, isopropylthio | Phenethyl, propanamide | 4-Nitrophenethyl, sulfonamide | Piperazine-sulfonyl |
| Lipophilicity (logP) | High (isopropylthio) | Moderate | High (nitro group) | Moderate (sulfonyl) |
| Metabolic Stability | Likely high (stable acetamide) | Low (rapid hydrolysis) | Moderate (sulfonamide) | Low (sulfonyl susceptible to reduction) |
Research Implications and Hypotheses
- Receptor Binding: The 2-fluorobenzoyl group may interact with non-opioid targets (e.g., sigma receptors) compared to fentanyl’s µ-opioid specificity .
- Metabolism : The isopropylthio group could slow cytochrome P450-mediated oxidation, reducing first-pass metabolism relative to sulfonamide or phenethyl analogues .
- Toxicity : Unlike W-18, which exhibits cardiotoxicity via nitric oxide modulation, the target compound’s fluorobenzoyl group may mitigate such risks .
Q & A
Q. What are the standard synthetic routes for N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide, and what key reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:
- Fluorobenzoylation : Reacting 1-(piperidin-4-yl)methylamine with 2-fluorobenzoyl chloride in dichloromethane (DCM) under inert conditions (argon atmosphere) at 0–5°C to minimize side reactions .
- Thioether formation : Coupling the intermediate with 4-(isopropylthio)phenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in tetrahydrofuran (THF) at room temperature for 12–16 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Critical factors affecting yield include temperature control during fluorobenzoylation, stoichiometric ratios of coupling agents, and solvent polarity during purification .
| Reaction Step | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Fluorobenzoylation | DCM, 0–5°C, argon | 70–80% | |
| Thioether coupling | THF, EDC/HOBt, RT | 65–75% |
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Structural validation requires a combination of:
- NMR spectroscopy :
-
¹H NMR : Identifies protons on the piperidine ring (δ 1.5–2.5 ppm), fluorobenzoyl aromatic protons (δ 7.2–7.8 ppm), and isopropylthio group (δ 1.3–1.4 ppm, doublet) .
-
¹³C NMR : Confirms carbonyl carbons (δ ~170 ppm) and quaternary carbons in the piperidine core .
- Mass spectrometry (MS) : High-resolution ESI-MS provides exact molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₆FNO₃S: 432.16) .
- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Technique Critical Peaks/Bands Application Reference ¹H NMR δ 1.3–1.4 (isopropyl) Group identification ESI-MS m/z 432.16 [M+H]⁺ Molecular weight
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining purity?
Scalability challenges arise from low yields in thioether coupling and purification bottlenecks. Optimization strategies include:
- Alternative coupling reagents : Replacing EDC/HOBt with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in aqueous ethanol, improving yields to 85% while simplifying workup .
- Flow chemistry : Implementing continuous flow systems for fluorobenzoylation to enhance temperature control and reduce reaction time .
- Green solvents : Using cyclopentyl methyl ether (CPME) instead of THF for improved environmental safety and easier solvent recovery .
- Process analytical technology (PAT) : In-line FTIR or HPLC monitoring to track reaction progress and minimize impurities .
Q. What strategies are recommended to resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies may stem from poor pharmacokinetic properties or off-target effects. Methodological approaches include:
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the isopropylthio group) .
- Bioavailability studies : Compare plasma concentrations after oral vs. intravenous administration in rodent models. Use LC-MS/MS to quantify parent compound vs. metabolites .
- Target engagement assays : Employ positron emission tomography (PET) with radiolabeled analogs (e.g., ¹⁸F-labeled fluorobenzoyl group) to confirm target binding in vivo .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the isopropylthio group in this compound's pharmacological activity?
SAR strategies involve synthesizing analogs with systematic modifications:
- Isosteric replacements : Substitute isopropylthio with cyclopropylthio or tert-butylthio to assess steric effects .
- Oxidation state variation : Synthesize sulfoxide or sulfone derivatives to evaluate electronic impacts on target binding .
- Biological assays : Test analogs in parallel for:
-
Enzyme inhibition : Measure IC₅₀ against target kinases (e.g., EGFR, JAK2) .
-
Cellular permeability : Use Caco-2 cell monolayers to correlate lipophilicity (logP) with absorption .
Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding modes and guide rational design .Analog Modification Biological Test Key Finding Reference Cyclopropylthio EGFR inhibition IC₅₀ reduced 2-fold Sulfone derivative LogP reduction Improved permeability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
